molecular formula C8H13NO2 B13954009 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one CAS No. 170232-97-0

1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one

Cat. No.: B13954009
CAS No.: 170232-97-0
M. Wt: 155.19 g/mol
InChI Key: DMWYGUOTSIJEJP-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one is a specialty chemical belonging to the class of substituted tetrahydropyridines. These partially reduced pyridine derivatives are valuable intermediates in organic synthesis and medicinal chemistry research. Compounds based on the tetrahydropyridine scaffold are found in various bioactive molecules and natural products. For instance, structurally related piperidine alkaloids, such as rohitukine, have been extensively studied for their pharmacological properties and have served as lead compounds for drug discovery . The specific substitution pattern of this compound, featuring a hydroxy group and an acetyl moiety on the tetrahydropyridine ring, makes it a versatile building block for the synthesis of more complex, polysubstituted heterocyclic systems . Researchers can leverage this compound to develop novel molecular entities for screening in various biological assays. Its structure suggests potential as a precursor for further functionalization, including reactions at the hydroxy group or the ketone functionality. This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

170232-97-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(2-hydroxy-1-methyl-3,4-dihydro-2H-pyridin-5-yl)ethanone

InChI

InChI=1S/C8H13NO2/c1-6(10)7-3-4-8(11)9(2)5-7/h5,8,11H,3-4H2,1-2H3

InChI Key

DMWYGUOTSIJEJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C(CC1)O)C

Origin of Product

United States

Preparation Methods

Base-Mediated Synthesis and Elimination Control

Another approach focuses on controlling elimination side reactions during the synthesis of 1,4,5,6-tetrahydropyridines. The key challenge is to avoid E1 or E2 elimination that can degrade the desired product.

  • Use of potassium tert-butoxide as a quenching agent prevents elimination by inhibiting E1 pathways.
  • Careful temperature control (e.g., −40 °C for kinetic control, then warming to ambient or 55 °C) is crucial to favor addition over elimination.
  • After reaction completion, filtration and washing steps isolate the tetrahydropyridine as a solid with high purity and yield (~93%).

This method is particularly useful for preparing hydroxy-substituted tetrahydropyridines, such as the 6-hydroxy derivative in the target compound.

Parameter Condition/Value Purpose
Base Potassium tert-butoxide Inhibits E1 elimination
Temperature (initial) −40 °C Kinetic control of addition
Temperature (reaction) Room temperature to 55 °C Completion of reaction
Isolation Filtration, washing with Et2O Purification and solid isolation
Yield 93% High efficiency and purity

Detailed Preparation Method for 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one

Based on the above strategies, the preparation of the target compound can be summarized as follows:

Starting Materials

  • 1-Methyl-1,4,5,6-tetrahydropyridine precursor with appropriate substitution at C-3.
  • Nitroalkene or alkyne substrates for the nitro-Mannich/hydroamination cascade.
  • Potassium tert-butoxide for quenching and elimination control.

Synthetic Procedure

  • Asymmetric Nitro-Mannich Reaction
    React the starting amine with a nitroalkene under bifunctional organocatalyst conditions at low temperature (−40 °C) to form an intermediate with defined stereochemistry.

  • Gold-Catalyzed Hydroamination and Cyclization
    Introduce a gold catalyst to promote alkyne hydroamination, protometalation, and isomerization, forming the tetrahydropyridine ring with hydroxy substitution at the 6-position.

  • Quenching and Workup
    Quench the reaction mixture with potassium tert-butoxide to prevent elimination side reactions. Heat the mixture to 55 °C for several hours to complete the reaction.

  • Isolation and Purification
    Filter the reaction mixture through Celite, wash with diethyl ether, and dry under vacuum to isolate the pure compound as an orange solid.

Reaction Conditions Summary

Step Reagents/Conditions Temperature Time Outcome
Nitro-Mannich reaction Bifunctional organocatalyst −40 °C Variable Intermediate formation
Hydroamination cascade Gold catalyst Room temp to 55 °C 5.5 hours Cyclized tetrahydropyridine
Quenching Potassium tert-butoxide Ambient Immediate Elimination inhibition
Filtration and washing Celite filtration, Et2O washing Ambient - Pure solid isolated

Research Findings and Yields

  • The one-pot nitro-Mannich/hydroamination cascade yields tetrahydropyridine derivatives with moderate to good yields (31-72%) depending on substrate and catalyst system.
  • The elimination control method using potassium tert-butoxide achieves high yields (~93%) of hydroxy-substituted tetrahydropyridines with excellent purity.
  • The stereochemical outcome is controlled by the choice of organocatalyst and reaction temperature, critical for obtaining the desired 6-hydroxy and 3-acetyl substitutions.

Chemical Reactions Analysis

Types of Reactions

ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one (Target) 1,4,5,6-Tetrahydropyridine 6-OH, 1-CH₃, 3-COCH₃ Not reported in evidence; inferred stability -
1-((4R,5R,6S)-1,2-dimethyl-5-nitro-6-phenyl-4-p-tolyl-1,4,5,6-THP)ethanone (4ba) 1,4,5,6-Tetrahydropyridine 5-NO₂, 6-Ph, 4-p-tolyl, 1,2-CH₃ Synthesized via organocatalytic Michael/azide reaction; separated by chromatography
1-(4-(5-Hydroxy-1-tosyl-1,2,5,6-THP-3-yl)phenyl)ethan-1-one (5aB) 1,2,5,6-Tetrahydropyridine 5-OH, 1-tosyl, 3-Ph-COCH₃ Synthesized via Pd-catalyzed "anti-Wacker" cyclization; silica gel purification
1-(5,6-Dichloropyridin-3-yl)ethanone Pyridine (aromatic) 5,6-Cl, 3-COCH₃ Intermediate for agrochemicals; CAS 120800-05-7
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Pyridine (aromatic) 6-CH₃, 3-COCH₂(4-SO₂CH₃-Ph) Pharmaceutical intermediate (e.g., COX-2 inhibition)

Physicochemical and Spectroscopic Comparisons

  • Hydrogen Bonding: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like 1-(5,6-dichloropyridin-3-yl)ethanone, which relies on halogen interactions .
  • Mass Spectrometry : Analogs with acetyl groups (e.g., 4ba) show characteristic [M+H]+ peaks (e.g., m/z 351.1700 ), similar to the target compound’s expected profile.
  • IR Spectroscopy: Acetyl-containing compounds exhibit strong C=O stretches (~1675 cm⁻¹), as seen in 2-((4-methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one .

Biological Activity

1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one is a compound belonging to the tetrahydropyridine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H13NO2
  • CAS Number : 70684-82-1
  • Molecular Weight : 155.19 g/mol

Neuroprotective Effects

Research indicates that compounds similar to 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one exhibit neuroprotective properties. For instance, studies have shown that related tetrahydropyridine derivatives can inhibit neuronal apoptosis and reduce the production of pro-inflammatory cytokines such as TNF and IL-6 in models of neuroinflammation .

Mechanism of Action :
The neuroprotective effects are attributed to the inhibition of key signaling pathways involved in inflammation and apoptosis. Specifically, these compounds have been shown to inhibit GSK-3β and ERK pathways, which are critical in mediating neuroinflammatory responses .

Anticancer Activity

Tetrahydropyridines have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit various kinases involved in cancer progression. For example, they have been reported to inhibit CDK1, CDK2, and GSK-3α/β, which play roles in cell cycle regulation and apoptosis .

Case Study :
In a study focusing on glioblastoma cells, tetrahydropyridine derivatives demonstrated the ability to suppress pro-inflammatory genes and reduce tumor growth by inhibiting pathways associated with inflammation and cell proliferation .

Pharmacological Studies

A pharmacological evaluation of 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one has revealed its potential as a selective D3 dopamine receptor agonist. This activity is significant given the role of dopamine receptors in various neurological disorders .

Table: Summary of Biological Activities

Activity TypeEffectMechanism of Action
NeuroprotectionInhibition of neuronal apoptosisInhibition of GSK-3β and ERK pathways
AnticancerSuppression of tumor growthInhibition of CDK kinases
Dopamine Receptor AgonismSelective activation of D3 receptorsModulation of dopaminergic signaling

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